Dexetimide
Overview
Description
Dexetimide is a piperidine anticholinergic compound that acts as a muscarinic antagonist. It was discovered at Janssen Pharmaceutica in 1968 and is primarily used to treat drug-induced parkinsonism . The compound is known for its ability to alleviate extrapyramidal symptoms caused by neuroleptic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexetimide can be synthesized through a multi-step process involving the reaction of piperidine derivatives with benzyl chloride and subsequent cyclization. The key steps include:
Formation of the piperidine ring: This involves the reaction of a suitable amine with a ketone to form the piperidine ring.
Benzylation: The piperidine derivative is then reacted with benzyl chloride under basic conditions to introduce the benzyl group.
Cyclization: The benzylated piperidine undergoes cyclization to form the final this compound structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dexetimide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and amines .
Scientific Research Applications
Dexetimide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of anticholinergic agents and their interactions with muscarinic receptors.
Biology: Investigated for its effects on neurotransmitter systems and its potential role in modulating synaptic transmission.
Medicine: Primarily used to treat drug-induced parkinsonism and other extrapyramidal symptoms.
Mechanism of Action
Dexetimide exerts its effects by acting as a muscarinic antagonist. It binds to muscarinic acetylcholine receptors in the central nervous system, blocking the action of acetylcholine. This inhibition reduces the activity of cholinergic neurons, alleviating symptoms of parkinsonism and other extrapyramidal disorders . The primary molecular targets are the muscarinic receptors, and the pathways involved include the cholinergic signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Benzetimide: The racemic mixture of dexetimide and its enantiomer, levetimide.
Levetimide: The (-)-enantiomer of this compound, which has similar but distinct pharmacological properties.
Uniqueness of this compound
This compound is unique due to its high affinity for muscarinic receptors and its long duration of action. It is more potent and longer-acting compared to its enantiomer, levetimide, making it a preferred choice for treating drug-induced parkinsonism .
Properties
IUPAC Name |
(3S)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043218 | |
Record name | Dexetimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21888-98-2 | |
Record name | Dexetimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21888-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexetimide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021888982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexetimide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08997 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexetimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXETIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43477QYX3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
299-301.5 | |
Record name | Dexetimide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08997 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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